molecular formula C18H17NO2 B2908479 3-Benzyl-8-methoxy-2-methylquinolin-4(1H)-one CAS No. 1186205-01-5

3-Benzyl-8-methoxy-2-methylquinolin-4(1H)-one

Cat. No. B2908479
CAS RN: 1186205-01-5
M. Wt: 279.339
InChI Key: ZEBCALAVOGKIJZ-UHFFFAOYSA-N
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Description

3-Benzyl-8-methoxy-2-methylquinolin-4(1H)-one is a chemical compound that is commonly used in scientific research for its various biochemical and physiological effects. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action and potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Techniques : Research has developed eco-friendly protocols for synthesizing derivatives of quinolin-4(1H)-one, emphasizing operational simplicity, short reaction times, and environmentally friendly solvents (Yadav, Vagh, & Jeong, 2020).
  • Improved Synthetic Routes : Improvements in synthetic routes for related compounds have been reported, aiming for efficiency and cost-effectiveness (Xing, 2009).
  • Chemical Reactions and Derivatives : Studies have explored various chemical reactions involving quinolin-4(1H)-one derivatives to produce new compounds, highlighting their diverse chemical properties (Zhan-guo, 2008).

Applications in Material Science

  • Corrosion Protection : Some studies have focused on the use of quinoline derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting materials (Faydy et al., 2019).

Applications in Pharmacology and Medicine

  • Binding to Sigma-2 Receptors : Research has evaluated the binding affinity of quinoline derivatives to sigma-2 receptors, indicating potential applications in pharmacology (Xu et al., 2005).
  • Cytotoxic Activity Against Cancer : Certain quinolin-4(1H)-one derivatives have been synthesized and tested for cytotoxic activity against cancer cell lines (Kadrić et al., 2014).
  • Radiopharmaceutical Applications : Some derivatives have been evaluated for their potential as radiopharmaceuticals in tumor-bearing mice (Al-Salahi et al., 2018).
  • Melanin-Concentrating Hormone Receptor Antagonists : Certain quinoline compounds have shown potential as antagonists for specific hormone receptors, suggesting their use in various pharmacological treatments (Kasai et al., 2012).

Miscellaneous Applications

  • Fluorescence Derivatization in Chromatography : Some quinoline derivatives have been used as fluorescence derivatization reagents in high-performance liquid chromatography, indicating their utility in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).

properties

IUPAC Name

3-benzyl-8-methoxy-2-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-15(11-13-7-4-3-5-8-13)18(20)14-9-6-10-16(21-2)17(14)19-12/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBCALAVOGKIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-8-methoxy-2-methylquinolin-4(1H)-one

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